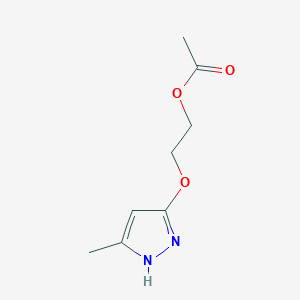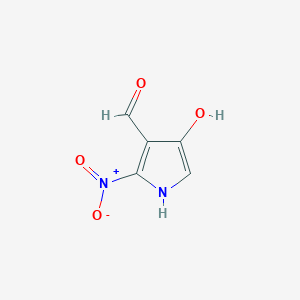
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position of the pyrazole ring and an ethyl acetate group attached via an oxygen atom at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate typically involves the reaction of 5-methyl-1H-pyrazole-3-ol with ethyl acetate in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
- Dissolve 5-methyl-1H-pyrazole-3-ol in an organic solvent such as dichloromethane.
- Add ethyl acetate and a base such as triethylamine to the reaction mixture.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
科学研究应用
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
2-(5-Methyl-1H-pyrazol-1-yl)acetamide: This compound has a similar pyrazole core but with an acetamide group instead of an ethyl acetate group.
5-Methyl-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position instead of an ethyl acetate group.
Uniqueness
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C8H12N2O3 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
2-[(5-methyl-1H-pyrazol-3-yl)oxy]ethyl acetate |
InChI |
InChI=1S/C8H12N2O3/c1-6-5-8(10-9-6)13-4-3-12-7(2)11/h5H,3-4H2,1-2H3,(H,9,10) |
InChI 键 |
GPUUBZXXSQMLCY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1)OCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)


![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)

![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)

![3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B12892705.png)
![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)


